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Compound of Interest

Compound Name:
7-Hydroxy-2,2-dimethyl-4-

chromanone

Cat. No.: B103241 Get Quote

An In-depth Technical Guide to 7-Hydroxy-2,2-dimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and

biological properties of 7-Hydroxy-2,2-dimethyl-4-chromanone (CAS No. 17771-33-4). The

information is compiled for professionals in research and development, with a focus on

structured data, experimental methodologies, and the compound's mechanism of action.

Core Properties and Identification
7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic organic compound belonging to the

chromanone family. While specific experimental data for some physical properties are not

widely published, its characteristics can be inferred from its structure and data from analogous

compounds.

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name
7-hydroxy-2,2-
dimethylchroman-4-one

[1]

Synonyms
7-Hydroxy-2,2-dimethyl-2,3-

dihydro-4H-chromen-4-one
[2]

CAS Number 17771-33-4 [1][2]

Molecular Formula C₁₁H₁₂O₃ [1]

| Molecular Weight | 192.22 g/mol |[1] |

Table 2: Predicted Physical Properties

Property
Predicted Value /
Characteristic

Justification

Appearance
Off-white to pale yellow
solid.

Based on typical
appearance of related
chromanone derivatives.

Melting Point Not available.

Data for the related 7-Hydroxy-

4-chromone is 215-220 °C, but

the dimethyl substitution will

alter this value.

Boiling Point Not available.

High boiling point expected

due to molecular weight and

hydrogen bonding capability.

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, methanol,

ethanol, and acetone. | The phenolic hydroxyl group imparts some polarity, but the overall

structure is largely nonpolar. |

Spectroscopic Profile
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Experimental spectra for 7-Hydroxy-2,2-dimethyl-4-chromanone are not readily available in

public databases. The following table summarizes the expected spectral characteristics based

on its chemical structure and data from similar compounds.

Table 3: Expected Spectroscopic Data

Technique Expected Peaks and Features

¹H NMR

~1.4-1.5 ppm: Singlet, 6H (two methyl
groups at C2). ~2.7 ppm: Singlet, 2H
(methylene protons at C3). ~6.3-7.8 ppm:

Multiplets, 3H (aromatic protons at C5,
C6, C8). ~9-11 ppm: Broad singlet, 1H
(phenolic hydroxyl proton at C7).

¹³C NMR

~25-30 ppm: Methyl carbons. ~45-50 ppm:

Methylene carbon (C3). ~78-80 ppm:

Quaternary carbon (C2). ~100-165 ppm:

Aromatic and vinyl carbons. ~190-195 ppm:

Carbonyl carbon (C4).

IR Spectroscopy

~3200-3500 cm⁻¹: Broad peak (O-H stretch,

phenolic). ~2850-3000 cm⁻¹: Peaks (C-H

stretch, aliphatic). ~1650-1680 cm⁻¹: Strong

peak (C=O stretch, ketone). ~1600 cm⁻¹: Peak

(C=C stretch, aromatic). ~1100-1300 cm⁻¹:

Peak (C-O stretch, ether and phenol).

| Mass Spectrometry | m/z ~192.08: Expected molecular ion peak [M]⁺ corresponding to

C₁₁H₁₂O₃. Fragmentation patterns would likely involve loss of methyl and carbonyl groups. |

Experimental Protocols
Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone
This compound can be synthesized via a one-pot reaction involving the condensation of

resorcinol and 3,3-dimethylacrylic acid.

Workflow Diagram
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Reactants
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Caption: General workflow for the synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone.

Methodology:
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Mixing Reactants: In a suitable reaction flask, place equimolar amounts of resorcinol (e.g.,

0.5 mole) and 3,3-dimethylacrylic acid (e.g., 0.5 mole).

Adding Catalyst: Add polyphosphoric acid (approx. 3 times the weight of the reactants) to the

flask.

Heating: Heat the mixture on a steam bath. The reaction is typically monitored for completion

by thin-layer chromatography (TLC).

Quenching and Precipitation: After the reaction is complete, cool the flask and carefully pour

the mixture into a beaker containing ice water to quench the reaction and precipitate the

crude product.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with

cold water until the filtrate is neutral.

Purification: Dry the crude product. Further purification can be achieved by recrystallization

from a suitable solvent, such as ethanol, to yield the pure compound.

General Protocol for Spectroscopic Analysis
Instrumentation:

NMR: 400 MHz or higher NMR spectrometer.

IR: Fourier-Transform Infrared (FTIR) spectrometer.

MS: Mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Methodology:

Sample Preparation:

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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IR (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr)

and press it into a thin, transparent pellet.

MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition:

Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument

parameters.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Inject the sample into the GC-MS or LC-MS system and acquire the mass spectrum over a

suitable m/z range.

Data Analysis: Process and interpret the resulting spectra to confirm the structure and purity

of the synthesized compound.

Biological Activity and Mechanism of Action
7-Hydroxy-2,2-dimethyl-4-chromanone has been identified as an inhibitor of the Dendritic

Cell-Specific Intercellular Adhesion Molecule-3 (ICAM-3)-Grabbing Non-integrin, also known as

DC-SIGN or CD209.[2][3]

Table 4: Biological Activity Data

Target Activity IC₅₀ Source

| DC-SIGN (CD209) | Inhibitor | 4.66 mM |[2][3] |

DC-SIGN is a C-type lectin receptor expressed on the surface of dendritic cells (DCs) and

macrophages.[3][4] It plays a crucial role in immunity by recognizing and binding to high-

mannose glycans present on the surface of various pathogens, including viruses like HIV and

Ebola, and bacteria like Mycobacterium tuberculosis.[4][5][6] This binding can lead to pathogen

uptake and, in some cases, facilitates the infection of other immune cells, such as T-cells, in a

process known as trans-infection.[4][7]
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The inhibitory action of 7-Hydroxy-2,2-dimethyl-4-chromanone involves blocking the

carbohydrate-binding site of DC-SIGN. This prevents pathogens from attaching to dendritic

cells, thereby inhibiting the initial step of infection and subsequent immune evasion. This

mechanism makes DC-SIGN antagonists a potential new class of anti-infective agents.[8]

Signaling Pathway and Inhibition Mechanism

Mechanism of DC-SIGN Inhibition
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Caption: Inhibition of pathogen binding to the DC-SIGN receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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